2-(4-Isopropylbenzoyl)-6-methoxypyridine

Description

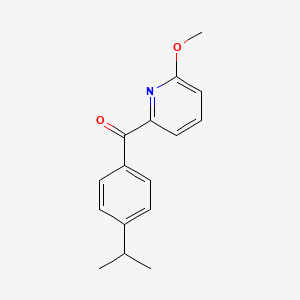

Structure

2D Structure

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-4-6-15(17-14)19-3/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUISMZZDQEFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701195037 | |

| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-25-4 | |

| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methoxy-2-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701195037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylbenzoyl)-6-methoxypyridine typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-isopropylbenzoyl chloride with 6-methoxypyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylbenzoyl)-6-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the isopropylbenzoyl moiety can be reduced to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(4-Isopropylbenzoyl)-6-hydroxypyridine.

Reduction: Formation of 2-(4-Isopropylbenzyl)-6-methoxypyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 P2X4 Receptor Antagonism

One of the significant applications of 2-(4-Isopropylbenzoyl)-6-methoxypyridine is its role as a P2X4 receptor antagonist. The P2X4 receptor is implicated in various pain pathways, including nociceptive, inflammatory, and neurogenic pain. Compounds that inhibit this receptor can serve as potential therapeutic agents for managing pain associated with conditions like neuropathic pain and inflammatory disorders .

- Case Study : Research has demonstrated that antagonists of the P2X4 receptor can effectively reduce pain responses in animal models. The introduction of methoxypyridine derivatives has shown improved efficacy in reducing Aβ42 production, which is linked to neurodegenerative diseases like Alzheimer's .

1.2 Histone Deacetylase Inhibition

Another promising application of this compound is its potential as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are being investigated for their therapeutic effects in treating various cancers and neurodegenerative diseases. The compound's structure allows it to interact effectively with the enzyme, making it a candidate for further development .

- Case Study : Inhibitors derived from methoxypyridine scaffolds have been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines. These findings suggest a pathway for developing new cancer therapies based on this compound.

Medicinal Chemistry Insights

2.1 Structure-Activity Relationship (SAR)

The structural characteristics of this compound influence its biological activity significantly. Modifications to the methoxy and isopropyl groups can enhance solubility and receptor affinity, which are critical factors for drug efficacy.

- Data Table: SAR Analysis of Methoxypyridine Derivatives

| Compound | Modification | Activity (IC50) | Solubility |

|---|---|---|---|

| 22d | Methoxy group at B-ring | 60 nM | Fair |

| 22e | Pyrazine instead of pyridine | 89 nM | Insoluble |

| Parent | No modifications | N/A | Poor |

This table summarizes findings from studies on the activity and solubility of various derivatives, highlighting the impact of structural changes on pharmacological properties .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Combination Therapies : Investigating the compound's efficacy in combination with other therapeutic agents could enhance treatment outcomes for chronic pain and neurodegenerative conditions.

- Formulation Development : Developing formulations that improve solubility and bioavailability will be crucial for translating these findings into clinical applications.

- Expanded Biological Testing : Further testing across diverse biological models will help elucidate the full range of pharmacological effects and potential side effects.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylbenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act as an inhibitor of cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Biological Activity

2-(4-Isopropylbenzoyl)-6-methoxypyridine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a pyridine ring substituted with both a 4-isopropylbenzoyl group and a methoxy group, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H17NO2

- Molecular Weight : 245.30 g/mol

The presence of the isopropyl and methoxy groups may enhance lipophilicity and influence the compound's solubility, stability, and biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyridine, including those similar to this compound, exhibit notable antimicrobial properties. For instance, studies have shown that modifications to the pyridine ring can significantly enhance activity against various bacterial strains. The specific biological activity of this compound remains largely unexplored; however, it is hypothesized that its structural characteristics may allow it to interact with microbial enzymes or cell membranes, potentially leading to antimicrobial effects.

Anticancer Potential

Similar compounds have been investigated for their anticancer properties. In particular, studies on other methoxypyridine derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For example, compounds with similar structural motifs have shown promising results in inhibiting cancer cell lines in vitro .

The precise mechanism of action for this compound is not well-defined. However, it is believed that the compound may interact with specific molecular targets such as enzymes or receptors involved in critical biological processes. The presence of the benzoyl group might facilitate interactions through hydrophobic contacts or π-π stacking with aromatic residues in target proteins .

Comparative Analysis with Similar Compounds

To better understand the potential biological activities of this compound, it is beneficial to compare it with other pyridine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-(4-Isopropylbenzoyl)-2-methylpyridine | Structure | Antimicrobial and anticancer properties |

| 3-Methoxypyridine | Structure | Improved activity for inhibiting Aβ42 production |

| 4-Isopropylbenzoyl chloride | Structure | Investigated for potential biological activity |

The table illustrates how structural modifications can lead to varying biological activities among pyridine derivatives.

Inhibition Studies

Research on similar compounds has indicated that structural modifications can significantly enhance biological activity. For instance, certain methoxypyridine derivatives have shown improved potency against cancer cell lines compared to simpler analogs. This suggests that further exploration into the structure-activity relationship (SAR) of this compound could yield valuable insights into its potential therapeutic applications .

Synthetic Pathway Exploration

The synthesis of related pyridine derivatives has provided insights into optimizing yields and purity. Techniques employed in synthesizing these compounds could be adapted for producing this compound at scale for further biological testing .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Isopropylbenzoyl)-6-methoxypyridine, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including coupling, cyclization, and functionalization. Key strategies include:

- Coupling Reactions: Use of Suzuki-Miyaura cross-coupling for aryl group introduction, optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) to enhance efficiency .

- Solvent Optimization: Polar aprotic solvents like DMF or dichloromethane improve solubility of intermediates, as seen in analogous pyridine derivatives .

- Purification Techniques: Column chromatography with eluents such as petroleum ether:EtOAc (2:1) achieves high purity (e.g., 65% yield in similar chlorinated pyridines) .

- Temperature Control: Maintaining low temperatures (-10°C to 0°C) during sensitive steps (e.g., Grignard reactions) minimizes side products .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer: A combination of spectroscopic and analytical techniques is essential:

- NMR Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation. For example, methoxy groups typically resonate at δ 3.7–4.0 ppm, while aromatic protons appear between δ 6.8–8.1 ppm (as observed in related methoxypyridines) .

- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₅NO at 261.3178 g/mol) .

- FT-IR and UV-Vis: Confirm functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) and electronic transitions .

- HPLC/Purity Analysis: Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory due to potential irritancy (similar to chlorinated pyridines) .

- Ventilation: Use fume hoods to avoid inhalation of fine powders or vapors, as toxicity data for related compounds indicate respiratory risks .

- Storage: Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal, following institutional guidelines .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, methoxy and isopropyl groups in similar compounds alter electron density, affecting reactivity .

- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., topoisomerase IIα). A study on a chlorophenyl-methoxypyridine derivative showed binding energies of -8.2 kcal/mol, correlating with anticancer activity .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .

Q. What strategies address regioselectivity challenges in functionalizing the pyridine ring?

Methodological Answer:

- Directing Groups: Install temporary groups (e.g., -OMe) to guide C–H activation. For example, Pd-catalyzed chlorination at the 4-position of pyridine derivatives achieves >90% regioselectivity .

- Steric and Electronic Effects: Bulky substituents (e.g., isopropyl) hinder reactions at adjacent positions. In one study, 6-methoxy groups directed allylation to the 2-position with 85% enantiomeric excess .

- Kinetic vs. Thermodynamic Control: Vary reaction time/temperature; shorter times favor kinetic products (e.g., meta-substitution in aryl couplings) .

Q. How can contradictions between experimental and computational data be resolved?

Methodological Answer:

- Spectral Discrepancies: If experimental NMR shifts deviate from DFT-predicted values, re-optimize computational parameters (e.g., solvent model, basis set). For example, using the IEFPCM solvent model in Gaussian software improves match accuracy .

- Bioactivity Mismatches: Validate docking results with in vitro assays. A chlorophenyl-methoxypyridine showed predicted IC₅₀ of 12 μM against cancer cells but experimental IC₅₀ of 18 μM, requiring scaffold optimization .

- Replication Studies: Cross-check synthetic protocols (e.g., catalyst loading, solvent purity) to identify variables affecting yield or selectivity .

Q. What methodologies assess the compound’s potential as a bioactive agent (e.g., anticancer, antimicrobial)?

Methodological Answer:

- In Vitro Cytotoxicity Assays: Use MTT/PrestoBlue on cell lines (e.g., MCF-7, HeLa). A triazole-methoxypyridine analog showed IC₅₀ values of 15–25 μM, indicating moderate potency .

- Enzyme Inhibition Studies: Measure inhibition of targets like topoisomerases via gel electrophoresis or fluorescence-based assays .

- Mechanistic Probes: ROS detection (DCFH-DA assay) and apoptosis markers (Annexin V) clarify mode of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.